Disulfiram-d20
Disulfiram-d20
Disulfiram-d20 is intended for use as an internal standard for the quantification of disulfiram by GC- or LC-MS. Disulfiram is a copper and zinc chelator and an irreversible inhibitor of aldehyde dehydrogenase (IC50 = 0.1 mM). It also inhibits the copper-dependent enzyme dopamine β-hydroxylase, which prevents the breakdown of dopamine. When in complex with copper, disulfiram has been shown to inhibit purified 20S proteasome (IC50 = 7.5 μM) and 26S proteasome (IC50 = 20 μM) from MDA-MB-0231 breast cancer cells. Disulfiram (at 250 nM) induces reactive oxygen species, activates JNK and p38 pathways, and inhibits NF-κB activity, which suppresses self-renewal in cancer stem cells.
Brand Name:
Vulcanchem
CAS No.:
1216403-88-1
VCID:
VC0028862
InChI:
InChI=1S/C10H20N2S4/c1-5-11(6-2)9(13)15-16-10(14)12(7-3)8-4/h5-8H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2
SMILES:
CCN(CC)C(=S)SSC(=S)N(CC)CC
Molecular Formula:
C10H20N2S4
Molecular Weight:
316.7 g/mol
Disulfiram-d20
CAS No.: 1216403-88-1
Cat. No.: VC0028862
Molecular Formula: C10H20N2S4
Molecular Weight: 316.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Disulfiram-d20 is intended for use as an internal standard for the quantification of disulfiram by GC- or LC-MS. Disulfiram is a copper and zinc chelator and an irreversible inhibitor of aldehyde dehydrogenase (IC50 = 0.1 mM). It also inhibits the copper-dependent enzyme dopamine β-hydroxylase, which prevents the breakdown of dopamine. When in complex with copper, disulfiram has been shown to inhibit purified 20S proteasome (IC50 = 7.5 μM) and 26S proteasome (IC50 = 20 μM) from MDA-MB-0231 breast cancer cells. Disulfiram (at 250 nM) induces reactive oxygen species, activates JNK and p38 pathways, and inhibits NF-κB activity, which suppresses self-renewal in cancer stem cells. |
|---|---|
| CAS No. | 1216403-88-1 |
| Molecular Formula | C10H20N2S4 |
| Molecular Weight | 316.7 g/mol |
| IUPAC Name | bis(1,1,2,2,2-pentadeuterioethyl)carbamothioylsulfanyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate |
| Standard InChI | InChI=1S/C10H20N2S4/c1-5-11(6-2)9(13)15-16-10(14)12(7-3)8-4/h5-8H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2 |
| Standard InChI Key | AUZONCFQVSMFAP-DEHFLJNXSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])N(C(=S)SSC(=S)N(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H] |
| SMILES | CCN(CC)C(=S)SSC(=S)N(CC)CC |
| Canonical SMILES | CCN(CC)C(=S)SSC(=S)N(CC)CC |
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